molecular formula C23H18ClN3O2S B12271749 N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide

N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide

Cat. No.: B12271749
M. Wt: 435.9 g/mol
InChI Key: XMCULJXLVGTRNC-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes benzoyl, chlorophenyl, cyano, dimethylpyridinyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoyl Chloride Intermediate: Reacting benzoyl chloride with 4-chloroaniline under basic conditions to form N-(2-benzoyl-4-chlorophenyl)amine.

    Introduction of the Sulfanyl Group: Reacting the intermediate with 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.

    Catalysts and Solvents: Using appropriate catalysts and solvents to facilitate the reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: Studied for its properties as a building block in the synthesis of advanced materials.

    Industrial Chemistry: Used in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide: can be compared with other acetamide derivatives that have similar structural features.

    This compound: can be compared with other compounds containing benzoyl, chlorophenyl, cyano, dimethylpyridinyl, and sulfanyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H18ClN3O2S/c1-14-10-15(2)26-23(19(14)12-25)30-13-21(28)27-20-9-8-17(24)11-18(20)22(29)16-6-4-3-5-7-16/h3-11H,13H2,1-2H3,(H,27,28)

InChI Key

XMCULJXLVGTRNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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